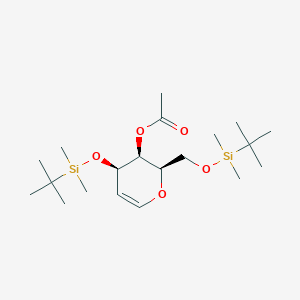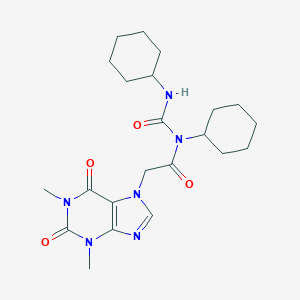
Bis(3,5-di(trifluoromethyl)phenyl)phosphine
Overview
Description
Bis(3,5-di(trifluoromethyl)phenyl)phosphine (BTMDPP) is an organophosphorus compound, which has attracted a great deal of scientific attention due to its unique properties and potential applications in a wide range of fields. It has been used as a ligand for a variety of catalytic reactions, as a stabilizer for metal complexes, and as a precursor for organometallic compounds. In addition, its unique structure has made it a valuable tool for the study of molecular recognition and other molecular properties.
Scientific Research Applications
Synthesis of Electron-Deficient Secondary Phosphine Oxides and Secondary Phosphines : This study details the synthesis of Bis[3,5-bis(trifluoromethyl)phenyl]phosphine using techniques involving arylmagnesium reagents and phosphorus trichloride, highlighting its potential in organic syntheses (Busacca et al., 2007).
Novel Polyimides Containing Fluorine and Phosphine Oxide Moieties : This paper describes the synthesis of a novel diamine monomer that includes fluorine and phosphine oxide, exploring its use in creating polyimides with unique properties like high glass transition temperatures and good thermal stability (Jeong et al., 2001).
Fluorinated Polyimides Derived from Bis[4-(4′-aminophenoxy)phenyl]-3,5-bis(trifluoromethyl)phenyl Phosphine Oxide : This study synthesizes a novel fluorinated aromatic diamine and demonstrates its application in producing fluorinated polyimides, emphasizing their high glass transition temperatures and excellent thermal stability (Zhu et al., 2007).
Soluble Copolyimides Containing Chalcone and Phosphine Oxide Moieties : This research explores the synthesis of copolyimides using functional diamines that include phosphine oxide, showcasing their solubility, thermal stability, and photoreactive properties (Wang et al., 2008).
Adhesion Properties of 12FPMDA-based Polyimides Containing a Trifluoromethylphenyl Moiety : This paper investigates the adhesion properties of polyimides synthesized using bis(3-aminophenyl)-3,5-bis(trifluoromethyl)phenyl phosphine oxide, highlighting their good thermal stability and adhesion properties (Myung et al., 2003).
Mechanism of Action
Target of Action
Bis(3,5-di(trifluoromethyl)phenyl)phosphine is primarily used as a ligand in various catalytic reactions . Its primary targets are the reactants in these reactions, where it plays a crucial role in facilitating the reaction process.
Mode of Action
This compound interacts with its targets by binding to them and promoting organic transformations . It is known for its ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
Biochemical Pathways
The exact biochemical pathways affected by this compound can vary depending on the specific reaction it is involved in. It is commonly used in buchwald-hartwig cross coupling, suzuki-miyaura coupling, stille coupling, sonogashira coupling, negishi coupling, hiyama coupling, and heck reactions .
Pharmacokinetics
It is known that the compound is insoluble in water , which could impact its bioavailability and distribution in an organism or reaction system.
Result of Action
The result of this compound’s action is the successful facilitation of various reactions. For example, it can be used as a catalyst in the synthesis of chiral phosphine-aminophosphine ligands for rhodium-catalyzed asymmetric hydrogenation .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its solubility might affect its performance in different solvents. Additionally, its melting point (69-73 °C ) could also influence its stability under different temperature conditions.
Properties
IUPAC Name |
bis[3,5-bis(trifluoromethyl)phenyl]phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7F12P/c17-13(18,19)7-1-8(14(20,21)22)4-11(3-7)29-12-5-9(15(23,24)25)2-10(6-12)16(26,27)28/h1-6,29H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQIBIWGQUJMOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)PC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7F12P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408397 | |
| Record name | Bis(3,5-di(trifluoromethyl)phenyl)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166172-69-6 | |
| Record name | Bis(3,5-di(trifluoromethyl)phenyl)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(3,5-di(trifluoromethyl)phenyl)phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde](/img/structure/B64291.png)

![(2'-Nitro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B64298.png)


![Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B64304.png)



![6-Methylisoxazolo[5,4-b]pyridin-3-ol](/img/structure/B64315.png)

